molecular formula C18H12F3N3OS B2374973 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226438-49-8

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2374973
CAS No.: 1226438-49-8
M. Wt: 375.37
InChI Key: OPNXHKAHAHALFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with phenyl and trifluoromethoxyphenyl groups

Preparation Methods

The synthesis of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactionsThe final step involves the addition of the thioacetonitrile group under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives with different substituents. For example:

Properties

IUPAC Name

2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c19-18(20,21)25-15-8-6-14(7-9-15)24-16(13-4-2-1-3-5-13)12-23-17(24)26-11-10-22/h1-9,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNXHKAHAHALFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.